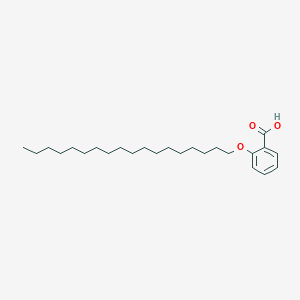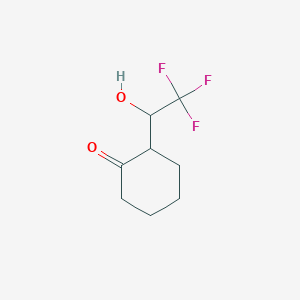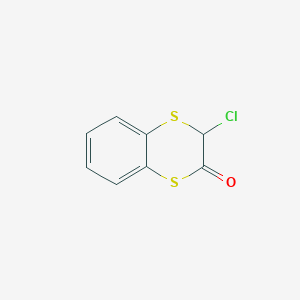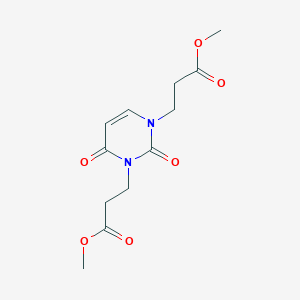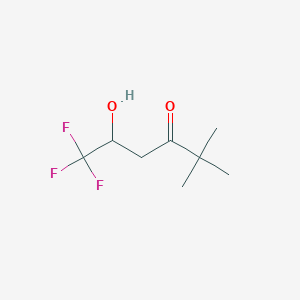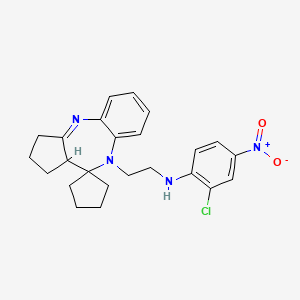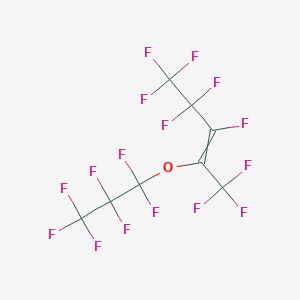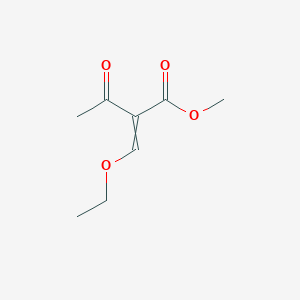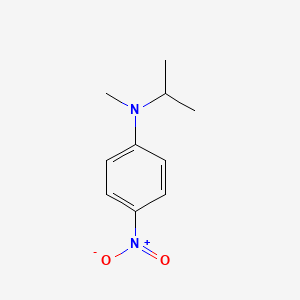![molecular formula C32H68N2O B14277319 N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine CAS No. 138510-58-4](/img/structure/B14277319.png)
N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine: is a complex organic compound characterized by its long alkyl chains and diamine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with an alkyl halide, such as 2-undecylpentadecyl bromide, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of 1,3-diaminopropane attack the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N1-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Amides, nitriles
Reduction: Simpler amines, hydrocarbons
Substitution: Various substituted amines
Applications De Recherche Scientifique
N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The long alkyl chains allow the compound to integrate into lipid membranes, potentially disrupting membrane integrity and function. The diamine groups can form hydrogen bonds with target molecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
1,3-Diaminopropane: A simpler diamine with similar reactivity but lacking the long alkyl chains.
Ethylenediamine: Another diamine with two amine groups but a shorter carbon chain.
Hexamethylenediamine: A diamine with a longer carbon chain but without the alkyl ether linkage.
Uniqueness: N1-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine is unique due to its combination of long alkyl chains and diamine functionality, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Propriétés
Numéro CAS |
138510-58-4 |
|---|---|
Formule moléculaire |
C32H68N2O |
Poids moléculaire |
496.9 g/mol |
Nom IUPAC |
N'-[3-(2-undecylpentadecoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C32H68N2O/c1-3-5-7-9-11-13-14-16-18-20-22-26-32(31-35-30-24-29-34-28-23-27-33)25-21-19-17-15-12-10-8-6-4-2/h32,34H,3-31,33H2,1-2H3 |
Clé InChI |
XHYGKJQVHOQJSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(CCCCCCCCCCC)COCCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


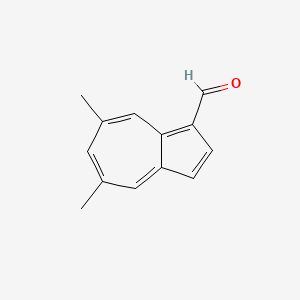
![3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14277244.png)

